PEG4 Spacer Length: Optimized Conformational Span Between PEG2 and PEG6 Linkers
The PEG4 spacer in Ald-benzoylamide-PEG4-CH2 acid provides a discrete end-to-end distance that occupies the empirically validated sweet spot between shorter (PEG2) and longer (PEG6/PEG8) homologues for PROTAC ternary complex formation. In systematic PROTAC optimization campaigns, PEG4 linkers confer a near-rigid span specifically useful for buried or sterically congested pockets where longer linkers risk entropic collapse or membrane translocation shielding [1]. This 4-unit oligomer adds sufficient separation distance to span inter-pocket distances while preserving the constrained rotational freedom necessary for productive ubiquitination, a balance that PEG2 (insufficient reach) and PEG6 (excessive conformational entropy) may fail to achieve in certain target-ligase pairs [1].
| Evidence Dimension | Linker contour length and conformational constraint profile |
|---|---|
| Target Compound Data | 4 ethylene oxide units; approximately 14 Å extended contour length; near-rigid spacer imposing constrained rotational freedom [1] |
| Comparator Or Baseline | PEG2 (2 units, ~7 Å, insufficient reach for most ligase-target distances); PEG6 (6 units, ~21 Å, increased gauche conformations functioning as shock absorbers) [1] |
| Quantified Difference | Each ethylene oxide unit adds approximately 3.5 Å of contour length; PEG4 represents an intermediate that avoids both insufficient span (PEG2 limitation) and excessive flexibility (PEG6/PEG8 limitation) for sterically constrained applications [1] |
| Conditions | PROTAC ternary complex formation; class-level inference based on PEG oligomer structural properties |
Why This Matters
This matters because linker length is a first-order experimental variable in PROTAC optimization; PEG4 provides a discrete, predictable increment that serves as the empirical starting point for library screening when target pocket geometry is unknown or sterically restricted.
- [1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Technical Resource. View Source
